molecular formula C11H11FN2S B13275040 3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13275040
M. Wt: 222.28 g/mol
InChI Key: RURZJCSSQCXNPZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorine atom at the 3rd position, a methyl group at the 5th position, and an aniline group substituted with a thiazole ring at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling with Aniline: The final step involves coupling the synthesized thiazole derivative with aniline through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine

Uniqueness

3-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11FN2S/c1-8-2-9(12)4-10(3-8)14-6-11-5-13-7-15-11/h2-5,7,14H,6H2,1H3

InChI Key

RURZJCSSQCXNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NCC2=CN=CS2

Origin of Product

United States

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